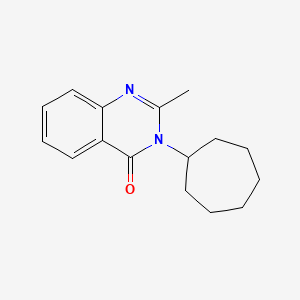

3-cycloheptyl-2-methyl-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

3-Cycloheptyl-2-methyl-4(3H)-quinazolinone and its derivatives can be synthesized through various methods. One approach involves the lithiation of 2-alkyl-3-amino-4(3H)-quinazolinones, which then react with different electrophiles to yield substituted derivatives in good yields (Smith et al., 1996). Another method includes treating 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to a variety of 4(3H)-quinazolinone derivatives (Gao et al., 2007).

Molecular Structure Analysis

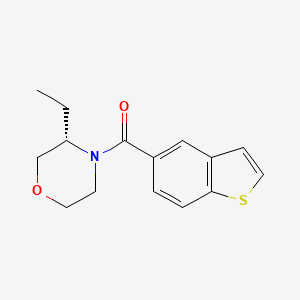

The molecular structure of 3-cycloheptyl-2-methyl-4(3H)-quinazolinones has been extensively studied and characterized using various spectroscopic techniques. These compounds typically exhibit distinct NMR and IR spectra that reflect their unique structural attributes. Advanced methods, such as density functional theory (DFT), have been applied to determine the optimized molecular and crystal structures, providing insights into their molecular electrostatic potential and frontier molecular orbitals (Yao et al., 2022).

Chemical Reactions and Properties

3-Cycloheptyl-2-methyl-4(3H)-quinazolinones participate in various chemical reactions, reflecting their reactivity and chemical properties. They have been involved in lithiation reactions, offering pathways to differentially substituted derivatives. Their reactivity with electrophiles and nucleophiles illustrates their chemical versatility and potential for generating a wide range of compounds (Smith et al., 1996).

Scientific Research Applications

Synthesis and Chemical Properties

Recent advances in the synthesis of 4(3H)-quinazolinones highlight the heterocycle's broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. New routes and strategies for the synthesis of valuable 4(3H)-quinazolinones have been outlined, emphasizing their significance in chemical research and pharmaceutical development (Lin He et al., 2014).

Antimicrobial Applications

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their promise as antimicrobial agents (B. Kapoor et al., 2017).

Anticancer and Antitumor Activities

Quinazolinones have been studied for their medicinal properties, including specific biological activities that make them significant in the search for new anticancer and antitumor agents. The structural stability of quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents with applications in combating cancer and tumor growth (B. K. Tiwary et al., 2016).

Corrosion Inhibition

Novel quinazolinone derivatives have demonstrated good corrosion inhibitors for mild steel in acidic medium, highlighting an industrial application of these compounds. Their efficiency increases with concentration, suggesting their potential in protecting metallic surfaces against corrosion (N. Errahmany et al., 2020).

Anti-inflammatory and Analgesic Properties

Quinazolinones also possess anti-inflammatory and analgesic activities, making them valuable in the development of new treatments for inflammation and pain management. Their potential as anti-inflammatory agents has been recognized, with specific derivatives showing promising results in preclinical evaluations (R. Tyagi et al., 1998).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-cycloheptyl-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-17-15-11-7-6-10-14(15)16(19)18(12)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEHCCCRIMNWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cycloheptyl-2-methylquinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)